REACTION_CXSMILES
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[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:8]([OH:10])=[O:9]>C(O)(=O)C.O>[Br:1][C:11]1[CH:12]=[C:13]([CH3:14])[C:5]([O:4][CH3:3])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9]
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Name
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|
Quantity
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0.74 mL
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)O)C=CC1C
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to reach rt
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Type
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FILTRATION
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Details
|
the solids were filtered off
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Type
|
WASH
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Details
|
rinsed with cold water (40 mL)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |